molecular formula C12H15ClN2O2 B2542405 N1-(3-chloro-4-methylphenyl)-N2-isopropyloxalamide CAS No. 346453-08-5

N1-(3-chloro-4-methylphenyl)-N2-isopropyloxalamide

Cat. No.: B2542405
CAS No.: 346453-08-5
M. Wt: 254.71
InChI Key: KWJGCKUUEOVRHY-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-isopropyloxalamide is a useful research compound. Its molecular formula is C12H15ClN2O2 and its molecular weight is 254.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Research into compounds closely related to N1-(3-chloro-4-methylphenyl)-N2-isopropyloxalamide has focused on their synthesis and chemical reactivity. For instance, studies on the synthesis of 2,2-dichloro-1-phenyl-1-alkanones and corresponding imines provide insights into the methodologies that could potentially apply to the synthesis of related compounds, offering a pathway to explore novel chemical reactions and intermediates for further organic synthesis applications (Kimpe, Coppens, Welch, & Corte, 1990).

Fluorescence and Photophysics

The study of fluorescence enhancement by N-phenyl substitutions on certain stilbene derivatives sheds light on the electronic effects induced by substituents like those in this compound. These insights are crucial for developing fluorescent markers and probes in biochemical assays and imaging technologies (Yang, Chiou, & Liau, 2002).

Anticancer Research

Compounds with structural similarities to this compound have been explored for their potential anticancer properties. For example, amino acetate functionalized Schiff base organotin(IV) complexes have undergone in vitro cytotoxicity studies to evaluate their effectiveness against various human tumor cell lines, highlighting the potential of such compounds in medicinal chemistry and oncology research (Basu Baul, Basu, Vos, & Linden, 2009).

Environmental and Toxicological Studies

Research on polychlorinated and polybrominated biphenyls, which share structural features with this compound, has contributed to understanding their biochemistry, toxicology, and environmental impact. These studies are vital for assessing the safety and ecological effects of chemical compounds released into the environment (Safe, 1984).

Molecular Docking and Drug Design

Recent advances in molecular docking and drug design have utilized compounds structurally related to this compound to investigate their binding affinities and interactions with biological targets. Such studies are foundational for the development of new therapeutics and understanding molecular mechanisms of action (Sharma et al., 2018).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-7(2)14-11(16)12(17)15-9-5-4-8(3)10(13)6-9/h4-7H,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJGCKUUEOVRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.